molecular formula C15H14O3S B6405881 3-(4-Ethylthiophenyl)-5-hydroxybenzoic acid CAS No. 1261909-36-7

3-(4-Ethylthiophenyl)-5-hydroxybenzoic acid

Cat. No.: B6405881
CAS No.: 1261909-36-7
M. Wt: 274.3 g/mol
InChI Key: OQXPZZGKBUQJDE-UHFFFAOYSA-N
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Description

3-(4-Ethylthiophenyl)-5-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and an ethylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylthiophenyl)-5-hydroxybenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Ethylthiophenyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Ethylthiophenyl)-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

    3-(4-Methylthiophenyl)-5-hydroxybenzoic acid: Similar structure but with a methyl group instead of an ethyl group.

    3-(4-Propylthiophenyl)-5-hydroxybenzoic acid: Similar structure but with a propyl group instead of an ethyl group.

    3-(4-Butylthiophenyl)-5-hydroxybenzoic acid: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 3-(4-Ethylthiophenyl)-5-hydroxybenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the aromatic ring can affect the compound’s overall properties, making it distinct from its analogs.

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-2-19-14-5-3-10(4-6-14)11-7-12(15(17)18)9-13(16)8-11/h3-9,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXPZZGKBUQJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-36-7
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-(ethylthio)-5-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261909-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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